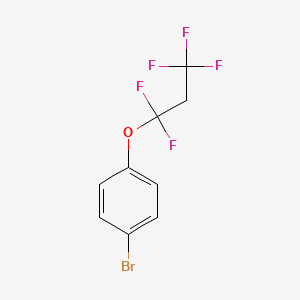

1-Bromo-4-(1,1,3,3,3-pentafluoropropoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

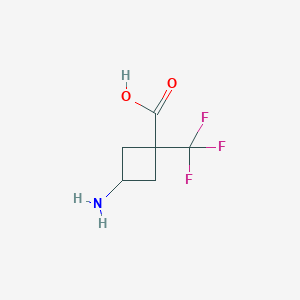

The compound 1-Bromo-4-(1,1,3,3,3-pentafluoropropoxy)benzene is not directly discussed in the provided papers. However, we can infer some general characteristics from related compounds. Aryl bromides are a class of compounds that include a bromine atom attached to an aromatic ring, which can be further substituted with various groups, including alkyl chains or other functional groups. These compounds are often used as intermediates in organic synthesis, including the preparation of organometallic reagents and the construction of more complex molecules .

Synthesis Analysis

The synthesis of aryl bromides typically involves the substitution of hydrogen atoms on an aromatic ring with a bromine atom. This can be achieved through various methods, including halogenation reactions with bromine or brominating agents. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene was prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media . Similar synthetic strategies could potentially be applied to synthesize this compound, with appropriate modifications to introduce the pentafluoropropoxy group.

Molecular Structure Analysis

The molecular structure of aryl bromides can be analyzed using various spectroscopic techniques, such as NMR, IR spectroscopy, and X-ray crystallography. For instance, the structure of 1-bromo-4-(3,7-dimethyloctyl)benzene was characterized using 1H NMR, 13C NMR, IR spectroscopy, and elemental analysis, complemented by density functional theory (DFT) calculations . These techniques could be used to determine the molecular structure of this compound, including its conformation and electronic properties.

Chemical Reactions Analysis

Aryl bromides are reactive intermediates that can undergo various chemical reactions, including coupling reactions to form carbon-carbon bonds. For example, the conversion of an aryl bromide to the corresponding aryllithium is reported, which can then be used in further synthetic transformations . The presence of a pentafluoropropoxy group in this compound would likely influence its reactivity and the types of reactions it can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of aryl bromides depend on the nature of the substituents attached to the aromatic ring. For example, the presence of bulky alkyl chains can lead to the formation of rotational isomers and affect the melting and boiling points of the compound . The introduction of electron-withdrawing groups, such as the pentafluoropropoxy group, would affect the compound's polarity, acidity, and reactivity. The specific properties of this compound would need to be determined experimentally.

Scientific Research Applications

Synthesis and Characterization

The compound is utilized in the synthesis of highly fluorinated monomers like 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene, used in the creation of soluble, hydrophobic polyethers with low dielectric properties and moderate thermal stability Fitch et al., 2003.

It's a precursor for organic synthesis, demonstrated in the generation of 1,2-dehydro-3-(trifluoromethoxy)benzene and 1,2-dehydro-4-(trifluoromethoxy)benzene. These compounds can undergo further reactions like [4+2] cycloaddition with furan or reduction to form naphthalenes Schlosser & Castagnetti, 2001.

It's used as a starting material for organometallic synthesis, displaying versatility in reactions via various intermediates Porwisiak & Schlosser, 1996.

Molecular Interaction and Self-Assembly

- Bromobenzene derivatives like 1-bromo-4-(hexadecyloxy)benzene and others show distinct self-assembly patterns, influenced by molecular structure and functional groups. The compounds exhibit interaction behaviors such as electrostatic attractions and van der Waals forces, relevant for understanding molecular arrangements in various contexts Li et al., 2012.

Fluorescence and Crystallography

1-Bromo-4-( 2,2-diphenylvinyl) benzene exhibits significant solid-state fluorescence intensity, indicating its potential use in applications requiring high fluorescence properties Zuo-qi, 2015.

The compound is involved in forming crystal structures with supramolecular features like non-classical hydrogen bonding and π–π interactions, showcasing its significance in crystallographic studies Stein et al., 2015.

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P261 (avoid breathing dust/fume/gas/mist/vapours/spray), and P271 (use only outdoors or in a well-ventilated area) .

properties

IUPAC Name |

1-bromo-4-(1,1,3,3,3-pentafluoropropoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF5O/c10-6-1-3-7(4-2-6)16-9(14,15)5-8(11,12)13/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLELVSZPIOVAJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(CC(F)(F)F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2506389.png)

![4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine](/img/structure/B2506392.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2506397.png)

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2506404.png)

![Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2506409.png)